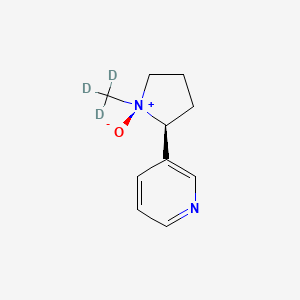
(1'S,2'S)-Nicotine 1'-Oxide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1’S,2’S)-Nicotine 1’-Oxide-d3 is a deuterated derivative of nicotine 1’-oxide. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can be useful in various scientific studies, including metabolic and pharmacokinetic research. Nicotine 1’-oxide itself is a metabolite of nicotine, which is an alkaloid found in tobacco plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1’S,2’S)-Nicotine 1’-Oxide-d3 typically involves the oxidation of nicotine-d3. The deuterium-labeled nicotine can be synthesized by the reduction of nicotine using deuterium gas or deuterated reducing agents. The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of (1’S,2’S)-Nicotine 1’-Oxide-d3 would likely follow similar steps but on a larger scale. This would involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1’S,2’S)-Nicotine 1’-Oxide-d3 can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other nicotine metabolites.
Reduction: Reduction can revert it back to nicotine-d3.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Deuterium gas, deuterated reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Further oxidized nicotine metabolites.
Reduction: Nicotine-d3.
Substitution: Various substituted nicotine derivatives.
Aplicaciones Científicas De Investigación
(1’S,2’S)-Nicotine 1’-Oxide-d3 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its pharmacokinetics and potential therapeutic effects.
Industry: Used in the development of deuterated drugs and other chemical products.
Mecanismo De Acción
The mechanism of action of (1’S,2’S)-Nicotine 1’-Oxide-d3 involves its interaction with nicotinic acetylcholine receptors in the nervous system. The deuterium labeling allows researchers to track its metabolic fate and understand its pharmacokinetics and dynamics in the body.
Comparación Con Compuestos Similares
Similar Compounds
Nicotine: The parent compound, widely studied for its effects on the nervous system.
Nicotine 1’-Oxide: The non-deuterated form, used in similar research applications.
Deuterated Nicotine: Used to study the effects of deuterium labeling on nicotine’s properties.
Uniqueness
(1’S,2’S)-Nicotine 1’-Oxide-d3 is unique due to its deuterium labeling, which provides distinct advantages in research, such as improved stability and the ability to trace metabolic pathways more accurately.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
181.25 g/mol |
Nombre IUPAC |
3-[(1S,2S)-1-oxido-1-(trideuteriomethyl)pyrrolidin-1-ium-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1/i1D3 |
Clave InChI |
RWFBQHICRCUQJJ-HIOFDTQASA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N@@+]1(CCC[C@H]1C2=CN=CC=C2)[O-] |
SMILES canónico |
C[N+]1(CCCC1C2=CN=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


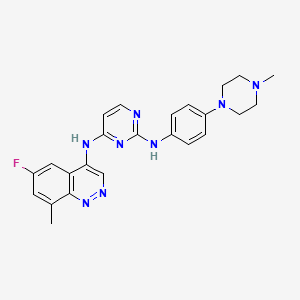
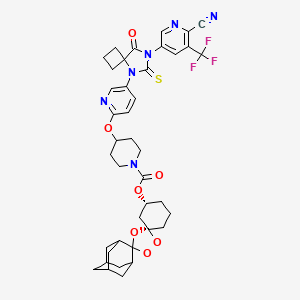
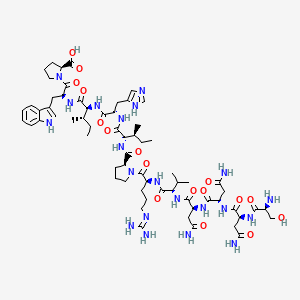
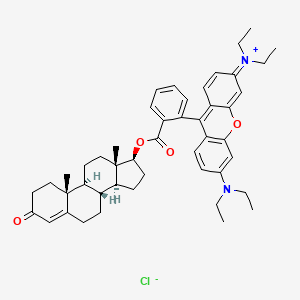
![N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141233.png)


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B15141255.png)

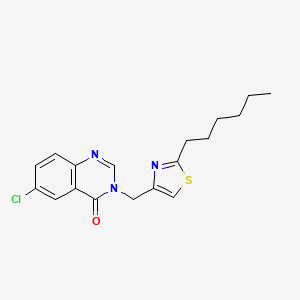

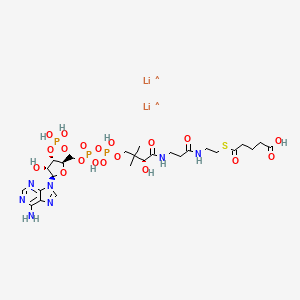
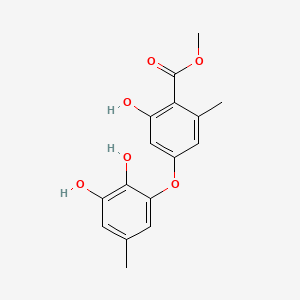
![3,4-dimethoxy-N-[5-[4-(prop-2-enoylamino)piperidin-1-yl]sulfonylnaphthalen-1-yl]benzamide](/img/structure/B15141305.png)
